N-(1H-吡唑-4-基)吡啶-2-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

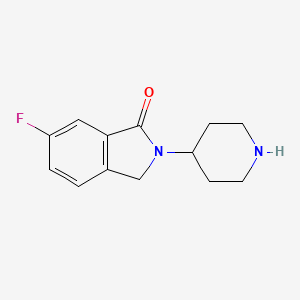

“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a chemical compound with the CAS Number: 2253629-95-5 . It has a molecular weight of 233.1 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

While specific synthesis methods for “N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” are not available, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

Molecular Structure Analysis

The Inchi Code for “N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is 1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H, (H,9,12) (H,10,11);2*1H .

Chemical Reactions Analysis

The compound is likely involved in Buchwald–Hartwig amination reactions . These reactions involve the amination of chlorides with appropriate aminopyrazoles .

Physical And Chemical Properties Analysis

“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 233.1 .

科学研究应用

Cancer Treatment: CDK2 Inhibition

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride: has garnered attention as a potential anticancer agent. Researchers have bioisosterically replaced the phenylsulfonamide moiety in a lead compound with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these, compound 15 stands out as the most potent CDK2 inhibitor (with a Ki of 0.005 µM) and displays selectivity over other CDKs. Additionally, it exhibits sub-micromolar antiproliferative activity against various cancer cell lines .

Medicinal Chemistry: Nitrogen-Containing Heterocycles

Pyrazoles, including N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride , play a crucial role in medicinal chemistry due to their diverse biological applications. These include anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Antifungal and Antitubercular Properties

The scaffold of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives demonstrates significant antifungal and antitubercular activity. These compounds hold promise for developing lead molecules to combat fungal and antitubercular infections .

In Vitro Antipromastigote Activity

Compound 13 from this class exhibits potent in vitro antipromastigote activity. Molecular simulation studies suggest favorable binding patterns, making it a promising candidate for further investigation .

Exploring Novel Routes: Pyrazole Review

Given the potential applications of pyrazoles, researchers continue to explore innovative synthesis routes, potency variations, and novel applications. Pyrazoles remain an exciting area of study in synthetic chemistry and drug development .

作用机制

安全和危害

The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYMDYJGGJNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)

![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)

![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)